molecular formula C27H25NO B5169006 4-[(dibenzylamino)methyl]-3-biphenylol

4-[(dibenzylamino)methyl]-3-biphenylol

Cat. No.: B5169006
M. Wt: 379.5 g/mol
InChI Key: XURWJYFDMYDFJG-UHFFFAOYSA-N
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Description

4-[(Dibenzylamino)methyl]-3-biphenylol is a synthetic organic compound featuring a biphenyl core substituted with a hydroxyl group at position 3 and a dibenzylamino-methyl group at position 4.

Properties

IUPAC Name

2-[(dibenzylamino)methyl]-5-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO/c29-27-18-25(24-14-8-3-9-15-24)16-17-26(27)21-28(19-22-10-4-1-5-11-22)20-23-12-6-2-7-13-23/h1-18,29H,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURWJYFDMYDFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=C(C=C(C=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Cycloalkane Carboxylic Acid Derivatives

Several cycloalkane-based compounds with dibenzylamino substituents are documented in patent applications (). Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) LC/MS Data (m/z) Key Applications/Notes
4-(Dibenzylamino)cyclohexanecarboxylic acid Cyclohexane -COOH, -N(CH₂Ph)₂ 351.4 352 (M+H)+ Intermediate in drug synthesis
4-(Dibenzylamino)-2-methylcyclopentanecarboxylic acid Cyclopentane -COOH, -N(CH₂Ph)₂, -CH₃ 323.4 324 (M+H)+ Precursor for kinase inhibitors
2-Bromo-1-(4-(dibenzylamino)-2-methylcyclopentyl)ethanone Cyclopentane -COCH₂Br, -N(CH₂Ph)₂, -CH₃ 399.3 400/402 (M+H)+ Alkylation reagent in synthesis
4-[(Dibenzylamino)methyl]-3-biphenylol Biphenyl -OH (position 3), -CH₂N(CH₂Ph)₂ (position 4) ~371.5 (estimated) N/A Hypothetical; potential bioactivity

Key Observations :

  • Substituent Effects : The hydroxyl group in 3-biphenylol may confer acidity (pKa ~10) and hydrogen-bonding capacity, unlike the carboxylic acid groups in cycloalkane analogs.
  • Molecular Weight : The target compound’s higher molecular weight (~371.5 vs. 323–351 for cycloalkanes) could influence solubility and bioavailability.

Quinolone Antibiotics with Dibenzylamino Substituents

describes ciprofloxacin/norfloxacin derivatives (e.g., CD-12, ND-12) modified with dibenzylaminoacetyl groups on the piperazine ring. These compounds exhibit antibacterial activity, highlighting the role of dibenzylamino groups in enhancing interactions with bacterial targets .

Compound Name Core Structure Substituents MIC (μg/mL) vs. E. coli Notes
CD-12 (Ciprofloxacin derivative) Quinolone -N(CH₂Ph)₂-acetyl-piperazine 0.25–0.5 Enhanced potency vs. parent drug
ND-12 (Norfloxacin derivative) Quinolone -N(CH₂Ph)₂-acetyl-piperazine 0.5–1.0 Moderate bioavailability
This compound Biphenyl -OH, -CH₂N(CH₂Ph)₂ N/A Unreported bioactivity

Key Observations :

  • Bioactivity: The dibenzylamino group in quinolones improves antibacterial activity by likely enhancing target binding (e.g., DNA gyrase inhibition). However, the biphenylol derivative’s lack of a fluorinated quinolone core may limit similar mechanisms.
  • Structural Flexibility : The acetyl-piperazine linker in CD-12/ND-12 allows conformational adaptability, whereas the rigid biphenyl core may restrict binding to certain targets.

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